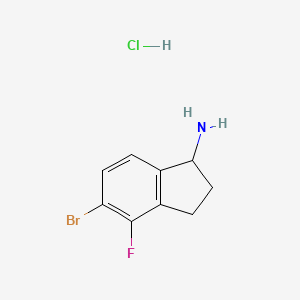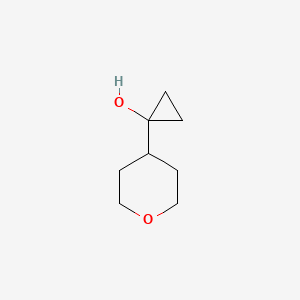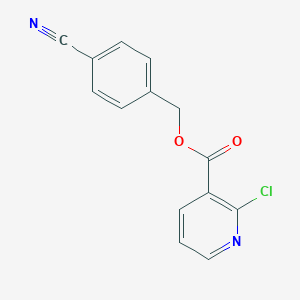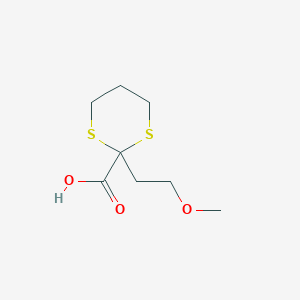![molecular formula C14H27NO B13545979 9-(Tert-pentyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13545979.png)
9-(Tert-pentyl)-1-oxa-4-azaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-methylbutan-2-yl)-1-oxa-4-azaspiro[5.5]undecane is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-methylbutan-2-yl)-1-oxa-4-azaspiro[5.5]undecane can be achieved through various synthetic routes. One notable method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods: the Prins cyclization reaction offers a promising route for scalable synthesis due to its efficiency and simplicity .
Análisis De Reacciones Químicas
Types of Reactions: 9-(2-methylbutan-2-yl)-1-oxa-4-azaspiro[5.5]undecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to introduce functional groups for further derivatization .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or thiols under basic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .
Aplicaciones Científicas De Investigación
9-(2-methylbutan-2-yl)-1-oxa-4-azaspiro[5.5]undecane has a wide range of scientific research applications. It has been studied for its potential as an antituberculosis agent, particularly as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis . Additionally, spirocyclic compounds like this one are being explored for their potential as agonists of the free fatty acid receptor FFA1 and inhibitors of soluble epoxide hydrolase
Mecanismo De Acción
The mechanism of action of 9-(2-methylbutan-2-yl)-1-oxa-4-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids required for the survival of Mycobacterium tuberculosis . This inhibition leads to the bacterium’s death, making it a promising candidate for antituberculosis therapy. The compound’s unique spirocyclic structure likely contributes to its binding affinity and specificity for its molecular targets .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other spirocyclic structures such as 1,9-diazaspiro[5.5]undecane and 1,5-dioxaspiro[5.5]undecane . These compounds share the spirocyclic core but differ in their substituents and specific biological activities.
Uniqueness: What sets 9-(2-methylbutan-2-yl)-1-oxa-4-azaspiro[5.5]undecane apart is its specific substitution pattern and its potent activity against Mycobacterium tuberculosis. Its ability to inhibit the MmpL3 protein with high specificity makes it a unique and valuable compound in the field of medicinal chemistry .
Propiedades
Fórmula molecular |
C14H27NO |
|---|---|
Peso molecular |
225.37 g/mol |
Nombre IUPAC |
9-(2-methylbutan-2-yl)-1-oxa-4-azaspiro[5.5]undecane |
InChI |
InChI=1S/C14H27NO/c1-4-13(2,3)12-5-7-14(8-6-12)11-15-9-10-16-14/h12,15H,4-11H2,1-3H3 |
Clave InChI |
HWPTWBPEZVVXTF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1CCC2(CC1)CNCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[3-(Aminomethyl)pentyl]cyclohexanehydrochloride](/img/structure/B13545981.png)
![{8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B13545987.png)

